Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a fluorophenyl group, and a piperidine ring with a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.
Formation of the Ketone Functionality: The ketone functionality can be introduced through an oxidation reaction, often using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone functionality can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The ketone functionality may also participate in nucleophilic addition reactions with biological nucleophiles, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate
- Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate
- Tert-butyl 3-[(2-methylphenyl)methyl]-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-9-8-15(20)13(11-19)10-12-6-4-5-7-14(12)18/h4-7,13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFLORYDVGGCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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